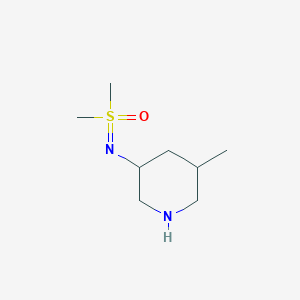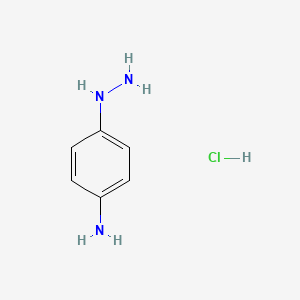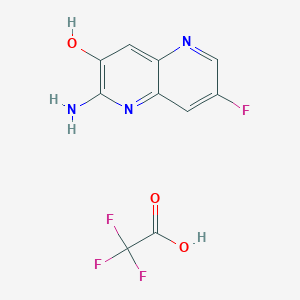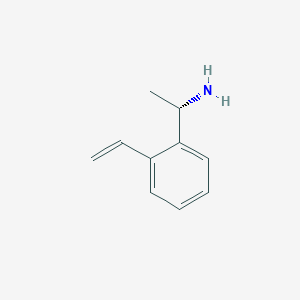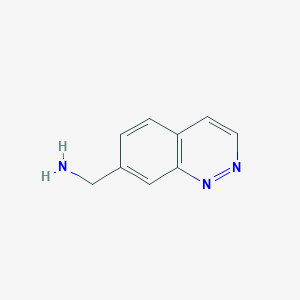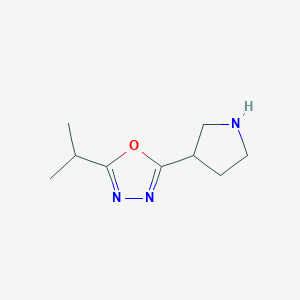
5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable isoquinoline derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Introduce the methyl group using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Cyclization: Form the dihydroisoquinolinone ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions might convert it to tetrahydroisoquinoline derivatives.
Substitution: The fluorine and methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the substituents used.
科学研究应用
5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one can have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action of 5-Fluoro-8-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application:
Molecular Targets: Could interact with enzymes, receptors, or other proteins.
Pathways Involved: Might influence biochemical pathways related to its pharmacological effects, such as inhibiting specific enzymes or modulating receptor activity.
相似化合物的比较
Similar Compounds
5-Fluoroisoquinoline: Similar structure but lacks the methyl group.
8-Methylisoquinoline: Similar structure but lacks the fluorine atom.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks both the fluorine and methyl groups.
属性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC 名称 |
5-fluoro-8-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10FNO/c1-6-2-3-8(11)7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13) |
InChI 键 |
BCCBTXHIACAZNB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)F)CCNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



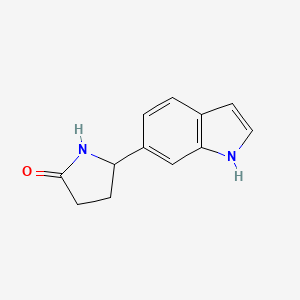
![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)
![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
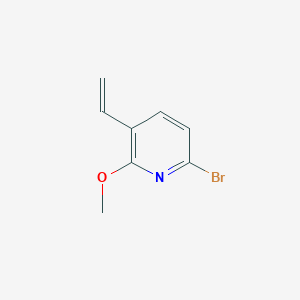
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)

